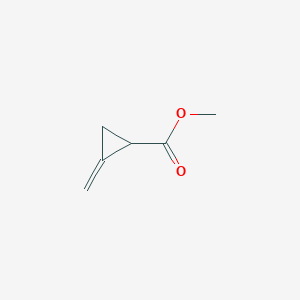
Cyclopropanecarboxylic acid, 2-methylene-, methyl ester
Descripción general
Descripción
Cyclopropanecarboxylic acid, 2-methylene-, methyl ester is a chemical compound with the molecular formula C6H8O2 and a molecular weight of approximately 112.13 g/mol . It is also known by other names, including 2-Methoxycarbonylmethylenecyclopropane .
Molecular Structure Analysis
The molecular structure of Cyclopropanecarboxylic acid, 2-methylene-, methyl ester consists of a cyclopropane ring with a carboxylic acid group (COOH) and a methyl ester group (COOCH3) attached. The 2-methylene group indicates the presence of a double bond within the cyclopropane ring .
Aplicaciones Científicas De Investigación
Synthesis Applications
Carbene Transfer and Cyclopropanation : Cyclopropanecarboxylic acid esters are synthesized via carbene transfer to alkenylboronic acid esters, including methylene transfer methods like the Simmons-Smith reaction and diazomethane/palladium(II) acetate process (Fontani, Carboni, Vaultier, & Maas, 1991). These methods are important for the preparation of various cyclopropane derivatives used in chemical research and pharmaceuticals.
Enzymatic Reactions and Organic Synthesis : Cyclopropanecarboxylic acid esters undergo selective enzymatic reactions, leading to the synthesis of enantiomerically pure monocarboxylic acids. This process is crucial for the production of amino cyclopropane carboxylic acids, which have applications in biochemistry and medicinal chemistry (Lugano et al., 1992).
Biological Evaluation and Enzyme Inhibition : Certain derivatives of cyclopropanecarboxylic acid esters are effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which have implications in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Chemical Properties and Analysis
Mass Spectrometry Studies : Cyclopropanecarboxylic acid esters have been extensively studied using mass spectrometry, revealing insights into their fragmentation patterns and stability under electron impact. This information is valuable for analytical chemistry applications (Kadentsev et al., 1979).
Cyclopropane Ring Stability in Polymers : Polymers bearing cyclopropane rings as side groups, synthesized from cyclopropanation reactions, demonstrate high thermal stability. This property is significant for developing advanced materials and polymers (Vretik & Ritter, 2006).
Propiedades
IUPAC Name |
methyl 2-methylidenecyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-3-5(4)6(7)8-2/h5H,1,3H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTSTHJQGWYGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337485 | |
| Record name | Cyclopropanecarboxylic acid, 2-methylene-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropanecarboxylic acid, 2-methylene-, methyl ester | |
CAS RN |
88787-23-9 | |
| Record name | Cyclopropanecarboxylic acid, 2-methylene-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



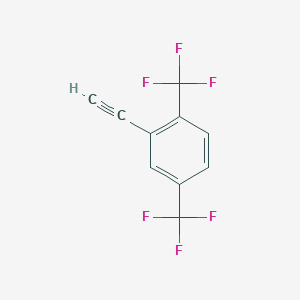
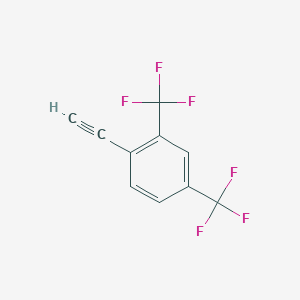
![3-methoxy-N-[(4-methoxyphenyl)methyl]propan-1-amine](/img/structure/B3058214.png)
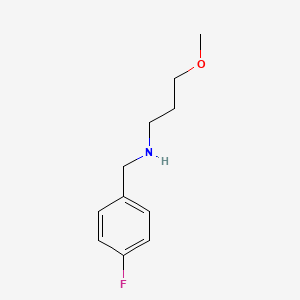
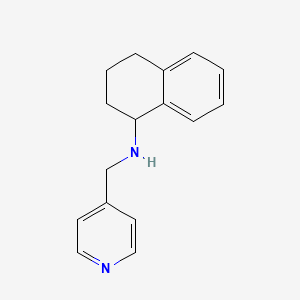
![3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3058219.png)
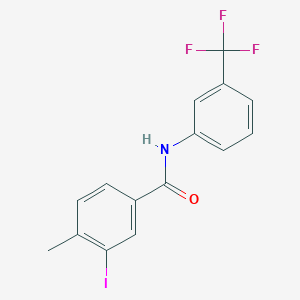
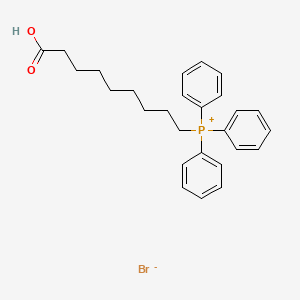
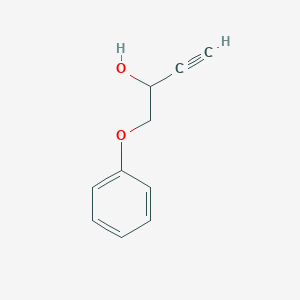
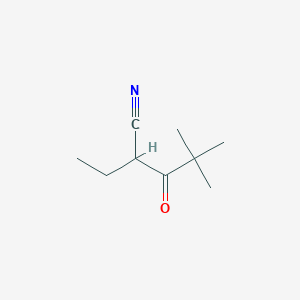
![2-[4-(chloromethyl)phenyl]-1H-benzimidazole](/img/structure/B3058226.png)
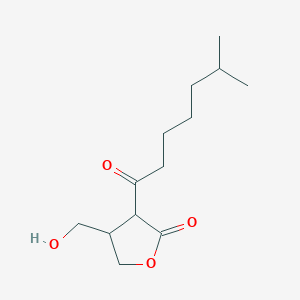
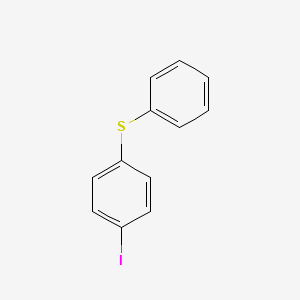
![4-Amino-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3058232.png)